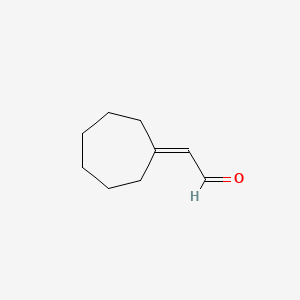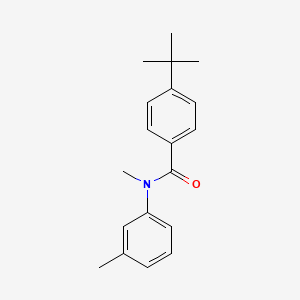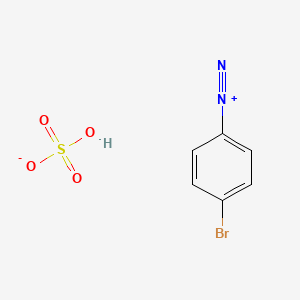
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt is a complex organophosphorus compound It is characterized by the presence of tris(p-dimethylaminophenyl)phosphine oxide ligands coordinated to a zinc iodide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt typically involves the reaction of tris(p-dimethylaminophenyl)phosphine oxide with zinc iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt undergoes various chemical reactions, including:
Oxidation: The phosphine oxide ligands can undergo oxidation to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphine derivatives with lower oxidation states.
科学的研究の応用
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt involves its interaction with molecular targets through coordination bonds. The phosphine oxide ligands can donate electron density to the zinc center, stabilizing the complex and facilitating various chemical reactions. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with metal ions.
Catalysis: Activation of substrates through coordination to the zinc center, enhancing reaction rates and selectivity.
類似化合物との比較
Similar Compounds
Tris(dimethylamino)phosphine: An organophosphorus compound with similar ligands but different coordination chemistry.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A related compound used as a catalyst in organic synthesis.
Uniqueness
Bis-(tris(p-dimethylaminophenyl)phosphine oxide) zinc iodide salt is unique due to its specific combination of ligands and metal center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.
特性
| 74039-82-0 | |
分子式 |
C48H60I2N6O2P2Zn |
分子量 |
1134.2 g/mol |
IUPAC名 |
zinc;4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline;diiodide |
InChI |
InChI=1S/2C24H30N3OP.2HI.Zn/c2*1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6;;;/h2*7-18H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
FONJKVWWRLDOJJ-UHFFFAOYSA-L |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C.[Zn+2].[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)




![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)


